molecular formula C9H12N2OS B14812238 5-Cyclopropoxy-6-(methylthio)pyridin-3-amine

5-Cyclopropoxy-6-(methylthio)pyridin-3-amine

Cat. No.: B14812238
M. Wt: 196.27 g/mol
InChI Key: HLDWJTDYPKVHJH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine is an organic compound with the molecular formula C9H12N2OS It is a derivative of pyridine, featuring a cyclopropoxy group at the 5-position, a methylsulfanyl group at the 6-position, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the methylsulfanyl group. The reaction conditions typically involve the use of cyclopropyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The methylsulfanyl group can be introduced using methylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfanyl)pyridin-3-amine
  • 5-Cyclopropoxy-2-(methylsulfanyl)pyridine
  • 5-Cyclopropoxy-6-(ethylsulfanyl)pyridin-3-amine

Uniqueness

5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

5-cyclopropyloxy-6-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C9H12N2OS/c1-13-9-8(12-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3,10H2,1H3

InChI Key

HLDWJTDYPKVHJH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)N)OC2CC2

Origin of Product

United States

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